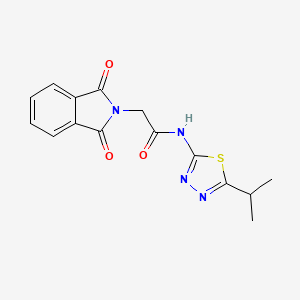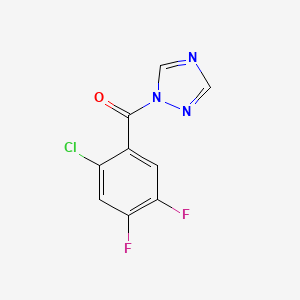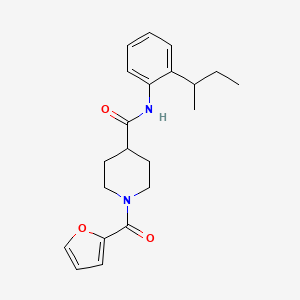![molecular formula C20H19F3N6O B5599310 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives, such as "N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide," involves multi-step chemical reactions that aim to construct the compound with precision. The design and biological evaluation of related compounds highlight the meticulous process of combining various chemical groups to achieve the desired molecular structure with specific biological activities, like the isotype-selective inhibition of histone deacetylases (HDACs) observed in similar benzamide compounds (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives showcases the significance of precise atomic arrangement for biological efficacy. The crystal structure analyses provide insights into the molecular conformation, intermolecular interactions, and stability, which are crucial for understanding the compound's behavior in biological systems. Studies involving similar compounds, such as the crystal and molecular structure analysis of related benzamide molecules, reveal the importance of these structural details in determining the compound's pharmacological potential (Prasad et al., 1979).
Chemical Reactions and Properties
The chemical reactivity of "N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide" involves its interaction with other chemical entities, leading to various reactions that can be exploited for synthetic and analytical purposes. The synthesis of related compounds demonstrates the compound's versatility in forming new chemical bonds, leading to the creation of novel molecules with potential biological activities (Ashok & Pallavi, 2008).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline form, are essential for the practical handling of the compound. Polymorphism studies, for instance, highlight the existence of different crystalline forms that can affect the compound's solubility and, consequently, its bioavailability. Such analyses are crucial for the development of pharmaceutical formulations (Yanagi et al., 2000).
Chemical Properties Analysis
Exploring the chemical properties involves understanding the compound's behavior under different chemical environments, its stability, and its reactivity towards various reagents. The synthesis and evaluation of benzamide-based molecules reveal insights into their chemical stability and reactivity, which are pivotal for their application in medicinal chemistry (Borzilleri et al., 2006).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of complex benzamide derivatives, including compounds structurally related to N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide, involves innovative synthetic routes that enhance the understanding of chemical reactions and compound stability. For instance, studies have demonstrated the synthesis of thienopyrimidine derivatives through reactions involving heteroaromatic o-aminonitrile, showcasing a one-step process for annelation of thieno[3,2-e]imidazo[1,2-c]pyrimidine moieties (Bhuiyan et al., 2006). Additionally, the development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, highlighting novel synthesis routes and the structural characterization of these compounds, including their antiviral activities (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer evaluation of newly synthesized derivatives. The synthesis of novel pyridine and fused pyridine derivatives starting from certain precursor compounds has shown pronounced antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (Flefel et al., 2018). Furthermore, compounds with benzamide moieties have been evaluated for their neuroleptic activity, illustrating the diverse biological activities that can be harnessed from these chemical structures (Iwanami et al., 1981).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening studies have been instrumental in exploring the interaction of benzamide derivatives with biological targets. This research avenue provides insights into the potential therapeutic applications of these compounds, including their antimicrobial and antioxidant activities, by evaluating their binding energies and interactions with target proteins (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-5-6-16(26-12-13)27-18-8-7-17(28-29-18)24-9-10-25-19(30)14-3-2-4-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,28)(H,25,30)(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZNGXZCJLQZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)


![2-[2-(methylthio)-1,3-benzothiazol-6-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599259.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B5599274.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


![5-(3-pyridinyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5599298.png)
![methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(4-pyridinylmethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5599315.png)